molecular formula C3H9NO5S B1357177 L-Cysteinesulfinic acid monohydrate CAS No. 207121-48-0

L-Cysteinesulfinic acid monohydrate

Cat. No. B1357177
CAS RN: 207121-48-0
M. Wt: 171.17 g/mol
InChI Key: YQIXTMZYGQXTCZ-DKWTVANSSA-N
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Description

L-Cysteinesulfinic acid monohydrate, also known as 3-Sulfinoalanine, is a compound with the empirical formula C3H7NO4S·H2O . It has been used in the fluorescence measurement of cysteine oxidation . It is synthesized by the conversion of sulfur to sulfinic acid in cysteine by the enzyme cysteine dioxygenase (CDO) .


Synthesis Analysis

The synthesis of L-Cysteinesulfinic acid monohydrate involves the conversion of sulfur to sulfinic acid in cysteine by the enzyme cysteine dioxygenase (CDO) .


Molecular Structure Analysis

The linear formula of L-Cysteinesulfinic acid monohydrate is HO2SCH2CH(NH2)CO2H·H2O . It has a molecular weight of 171.17 .


Physical And Chemical Properties Analysis

L-Cysteinesulfinic acid monohydrate is a solid substance . It is stored at a temperature of 2-8°C .

Safety And Hazards

L-Cysteinesulfinic acid monohydrate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

L-Cysteinesulfinic acid monohydrate has potential applications in research, particularly in the fluorescence measurement of cysteine oxidation . It is also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), a biologically annotated collection of high-quality, ready-to-screen compounds .

properties

IUPAC Name

(2R)-2-amino-3-sulfinopropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXTMZYGQXTCZ-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017569
Record name 3-Sulfino-L-alanine hydrate (1:1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Cysteinesulfinic acid monohydrate

CAS RN

207121-48-0
Record name 3-Sulfino-L-alanine hydrate (1:1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Cysteinesulfinic Acid Monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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